molecular formula C30H23NO6S B10879249 2-benzyl-1,1-dioxido-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl phenoxyacetate

2-benzyl-1,1-dioxido-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl phenoxyacetate

Cat. No.: B10879249
M. Wt: 525.6 g/mol
InChI Key: CEHNWBYWHRQZKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-BENZOYL-2-BENZYL-1,1-DIOXO-1,2-DIHYDRO-1LAMBDA~6~,2-BENZOTHIAZIN-4-YL 2-PHENOXYACETATE is a complex organic compound that belongs to the class of benzothiazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzoyl group, a benzyl group, and a phenoxyacetate moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZOYL-2-BENZYL-1,1-DIOXO-1,2-DIHYDRO-1LAMBDA~6~,2-BENZOTHIAZIN-4-YL 2-PHENOXYACETATE typically involves multi-step organic reactions. One common method includes the condensation of benzoyl chloride with benzylamine to form an intermediate, which is then reacted with 2-phenoxyacetic acid under specific conditions to yield the final product. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality. The use of automated systems and advanced monitoring techniques ensures consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

3-BENZOYL-2-BENZYL-1,1-DIOXO-1,2-DIHYDRO-1LAMBDA~6~,2-BENZOTHIAZIN-4-YL 2-PHENOXYACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, acetonitrile.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its antimicrobial and antiviral properties, making it a candidate for developing new therapeutic agents.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 3-BENZOYL-2-BENZYL-1,1-DIOXO-1,2-DIHYDRO-1LAMBDA~6~,2-BENZOTHIAZIN-4-YL 2-PHENOXYACETATE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antihypertensive and diuretic properties.

    Benzothiazole derivatives: Exhibits antimicrobial and anticancer activities.

    Phenoxyacetic acid derivatives: Used in herbicides and plant growth regulators

Uniqueness

3-BENZOYL-2-BENZYL-1,1-DIOXO-1,2-DIHYDRO-1LAMBDA~6~,2-BENZOTHIAZIN-4-YL 2-PHENOXYACETATE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C30H23NO6S

Molecular Weight

525.6 g/mol

IUPAC Name

(3-benzoyl-2-benzyl-1,1-dioxo-1λ6,2-benzothiazin-4-yl) 2-phenoxyacetate

InChI

InChI=1S/C30H23NO6S/c32-27(21-36-24-16-8-3-9-17-24)37-30-25-18-10-11-19-26(25)38(34,35)31(20-22-12-4-1-5-13-22)28(30)29(33)23-14-6-2-7-15-23/h1-19H,20-21H2

InChI Key

CEHNWBYWHRQZKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(C3=CC=CC=C3S2(=O)=O)OC(=O)COC4=CC=CC=C4)C(=O)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.